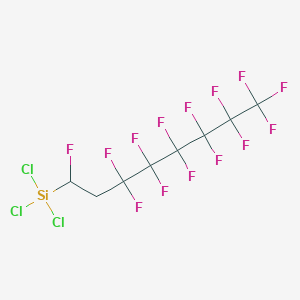
Trichloro(1,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(1,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctyl)silane: is a chlorosilane compound known for its unique properties and applications. It is a perfluorinated compound, meaning it contains multiple fluorine atoms, which contribute to its high stability and low surface energy. This compound is often used to create superhydrophobic surfaces and is valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(1,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctyl)silane typically involves the reaction of perfluorooctyl iodide with trichlorosilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C8F17I+SiCl3H→C8F17SiCl3+HI
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the highly reactive and corrosive nature of the reagents. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: Trichloro(1,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkoxy or amino groups, to form different derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alcohols or amines are used under anhydrous conditions to prevent hydrolysis.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the reaction rate.
Major Products Formed:
Substitution Reactions: Various organosilicon compounds with different functional groups.
Hydrolysis: Silanols and hydrochloric acid.
Scientific Research Applications
Chemistry:
Surface Modification: Used to create superhydrophobic and oleophobic surfaces on various substrates, including glass, metals, and polymers.
Catalysis: Acts as a precursor for the synthesis of catalysts used in organic reactions.
Biology and Medicine:
Biocompatible Coatings: Applied to medical devices to create biocompatible and non-stick surfaces.
Drug Delivery: Utilized in the development of drug delivery systems due to its ability to form stable and inert coatings.
Industry:
Protective Coatings: Used in the aerospace and automotive industries to create protective coatings that resist corrosion and wear.
Electronics: Applied in the fabrication of microelectronic devices to create water-repellent surfaces.
Mechanism of Action
The mechanism by which Trichloro(1,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctyl)silane exerts its effects is primarily through the formation of self-assembled monolayers (SAMs) on surfaces. The compound’s silane group reacts with hydroxyl groups on the substrate, forming strong covalent bonds. The perfluorinated tail groups orient themselves away from the surface, creating a highly hydrophobic and low-energy surface.
Comparison with Similar Compounds
- Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
- Trichloro(1H,1H,2H,2H-perfluorooctyl)silane
Comparison:
- Trichloro(1,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctyl)silane has a longer perfluorinated chain compared to Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane, which contributes to its enhanced hydrophobic properties.
- Both compounds form self-assembled monolayers, but the longer chain length of this compound provides better surface coverage and stability.
Properties
CAS No. |
850416-78-3 |
|---|---|
Molecular Formula |
C8H3Cl3F14Si |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
trichloro(1,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctyl)silane |
InChI |
InChI=1S/C8H3Cl3F14Si/c9-26(10,11)2(12)1-3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)25/h2H,1H2 |
InChI Key |
KMCYRWVEGWPLMG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)[Si](Cl)(Cl)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid](/img/structure/B14184819.png)
![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)
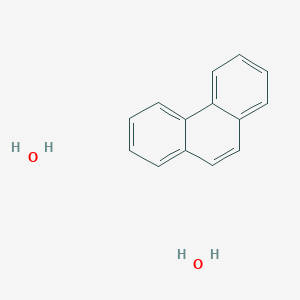
![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)

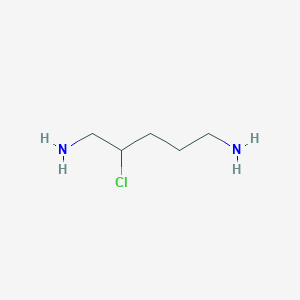
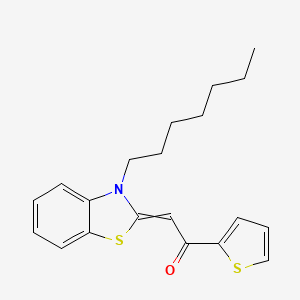
![1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14184862.png)
![1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14184865.png)

![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)
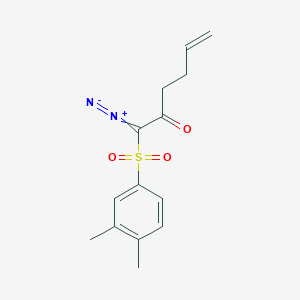
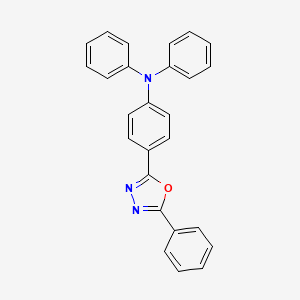
![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)
